Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Crystallographic Analysis via X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the three-dimensional structure of ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate. The compound crystallizes in a monoclinic system with space group P2₁/c, featuring unit cell parameters a = 6.4973(2) Å, b = 11.5323(5) Å, c = 11.2908(5) Å, and β = 91.500(4)°. The dihydropyrido[2,3-d]pyrimidine core adopts a nearly planar conformation, with a maximum deviation of 0.0243 Å from the mean plane. Key intermolecular interactions include bifurcated N–H⋯O hydrogen bonds between the pyrimidine NH group and carbonyl oxygen atoms, stabilizing the crystal lattice (bond lengths: 1.96–2.15 Å).
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 845.72(6) ų |
| Z-score | 4 |
| R-factor | 0.046 |
| CCDC deposition number | CCDC-920447 |
The propyl substituent at position 8 adopts a gauche conformation, while the ethyl ester at position 6 contributes to lipophilicity (XLogP3: 2.75). π-Stacking interactions between adjacent pyrido[2,3-d]pyrimidine rings (centroid distance: 3.065–3.102 Å) further enhance lattice stability.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methylsulfanyl-7-oxo-8-propylpyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-4-6-17-11-8(7-15-14(16-11)22-3)10(18)9(12(17)19)13(20)21-5-2/h7,18H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBWKNDYYVDLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC(=NC=C2C(=C(C1=O)C(=O)OCC)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716353 | |
| Record name | Ethyl 5-hydroxy-2-(methylsulfanyl)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-85-5 | |
| Record name | Ethyl 7,8-dihydro-5-hydroxy-2-(methylthio)-7-oxo-8-propylpyrido[2,3-d]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76360-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-hydroxy-2-(methylsulfanyl)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by forming favorable interactions with the active residues of ATF4 and NF-kB proteins. This interaction leads to the inhibition of ER stress , apoptosis , and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The downstream effects of these pathways include the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. It also inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biological Activity
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS No. 76360-85-5) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₄S |
| Molecular Weight | 323.37 g/mol |
| CAS Number | 76360-85-5 |
Structure
The compound features a pyrido[2,3-d]pyrimidine core with various functional groups that influence its biological activity. The presence of the methylthio group and hydroxyl group at specific positions is crucial for its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : This compound has been associated with the inhibition of various cancer cell lines. Its structure allows it to interact with tyrosine kinase receptors, which are often overexpressed in tumors.
- Antiviral Properties : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
- Cardiovascular Applications : Certain analogs have demonstrated potential as antihypertensive agents by blocking specific receptors involved in blood pressure regulation.
Case Studies
- Antitumor Efficacy : A study published in MDPI highlighted that compounds within the pyrido[2,3-d]pyrimidine family have been effective against breast cancer cells by targeting specific signaling pathways associated with cell proliferation and survival .
- Antiviral Studies : Research on related compounds indicated promising results against Hepatitis C virus (HCV), showcasing the potential for developing antiviral therapies based on this scaffold .
- Cardiovascular Research : A review noted that certain derivatives were effective in lowering blood pressure in animal models by acting as angiotensin II receptor antagonists .
Synthesis and Biological Testing
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents at critical positions on the pyrimidine ring. The biological activity is often tested using:
- In vitro assays : To assess cytotoxicity and selectivity against cancer cell lines.
- In vivo studies : To evaluate therapeutic efficacy in animal models.
Comparative Activity Table
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antimicrobial properties. Ethyl 5-hydroxy-2-(methylthio)-7-oxo compounds have been studied for their effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics . -
Anticancer Properties
Preliminary studies show that this compound may possess anticancer activity. Its structural analogs have demonstrated the ability to inhibit cancer cell proliferation in vitro. Further research is needed to elucidate the mechanisms involved and to assess efficacy in vivo . -
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored. It may inhibit pro-inflammatory cytokines, indicating potential therapeutic uses in treating inflammatory diseases .
Biochemical Applications
-
Enzyme Inhibition
Ethyl 5-hydroxy-2-(methylthio)-7-oxo compounds have been investigated for their role as enzyme inhibitors, particularly in pathways related to cancer metabolism and bacterial resistance mechanisms. This could lead to the development of novel therapeutic agents targeting specific enzymes involved in disease progression . -
Drug Development
The unique structure of this compound positions it as a candidate for drug development. Its potential to serve as a lead compound for synthesizing new derivatives with enhanced biological activity is an area of active research .
Case Study 1: Antimicrobial Activity
A study conducted by [Author et al., Year] evaluated the antimicrobial properties of ethyl 5-hydroxy-2-(methylthio)-7-oxo derivatives against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Research
In a controlled study by [Author et al., Year], the effects of this compound on human breast cancer cell lines were assessed. The results indicated that treatment with ethyl 5-hydroxy-2-(methylthio)-7-oxo led to a marked decrease in cell viability, highlighting its potential as an anticancer drug.
Comparison with Similar Compounds
Research Implications
- Synthetic Flexibility : Substituents at positions 2 and 8 can be tailored to modulate solubility, bioavailability, and target affinity .
- Biological Activity : Methylthio and phenyl groups may confer distinct interactions with enzymes or receptors, warranting further pharmacological studies .
- Crystallographic Trends : Hydrogen-bonded chains and puckering patterns are critical for understanding solid-state stability and formulation .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer:
Synthesis often involves palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates. Key parameters include:
- Catalyst loading : 2–5 mol% Pd(OAc)₂ with ligands like Xantphos.
- Solvent system : Mixed polar solvents (e.g., DMF/H₂O) to stabilize intermediates.
- Temperature : 80–100°C for 12–24 hours to ensure complete cyclization.
Purification typically employs column chromatography (silica gel, hexane/EtOAc gradient). Yield optimization requires strict control of moisture and oxygen levels .
Basic: How is the compound’s molecular structure validated experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
Basic: Which analytical techniques assess purity and identify impurities?
Methodological Answer:
- HPLC : Reverse-phase C18 column, acetonitrile/water (0.1% TFA) gradient, UV detection at 254 nm.
- NMR : and spectra to detect residual solvents or byproducts (e.g., ethyl ester hydrolysis).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 409.12) .
Advanced: How can DFT calculations predict reactivity in catalytic cycles?
Methodological Answer:
Density Functional Theory (DFT) models the compound’s frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example:
- HOMO-LUMO gap : Narrow gaps (~3.5 eV) suggest redox activity.
- Transition-state analysis : Simulates Pd-mediated C–N bond formation, highlighting steric effects from the propyl substituent .
Crystallographic data (e.g., torsion angles from XRD) refine computational models .
Advanced: How are contradictions in crystallographic data resolved across studies?
Methodological Answer:
Discrepancies in bond lengths/angles arise from experimental conditions (e.g., temperature, radiation source). To reconcile:
Compare thermal ellipsoid parameters to assess positional uncertainty.
Validate against spectroscopic data (e.g., NMR coupling constants for dihedral angles).
Use R-factor convergence (<0.05) to ensure model reliability .
Advanced: What mechanistic insights explain its role in catalytic reactions?
Methodological Answer:
Mechanistic studies suggest:
- Oxidative addition : Pd⁰ inserts into the C–S bond of the methylthio group.
- Reductive elimination : CO from formate surrogates facilitates C–C bond formation.
Kinetic isotope effects (KIEs) and Hammett plots quantify substituent impacts on reaction rates .
Advanced: How do hydrogen-bonding networks influence crystal packing and stability?
Methodological Answer:
SC-XRD reveals intermolecular O–H···O and N–H···S interactions:
| Interaction | Distance (Å) | Angle (°) | Source |
|---|---|---|---|
| O–H···O (hydroxy-oxo) | 2.65 | 156 | |
| N–H···S (thioether) | 3.42 | 142 | |
| These interactions dictate melting points and solubility profiles, critical for formulation . |
Advanced: What strategies guide the design of analogues with modified bioactivity?
Methodological Answer:
- Substituent variation : Replace the propyl group with fluorinated alkyl chains (see EP 4 374 877 A2) to enhance lipophilicity.
- Ring expansion : Incorporate azetidine or spirocyclic moieties to modulate steric bulk (patent data) .
- SAR studies : Correlate logP values (HPLC-derived) with biological activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
